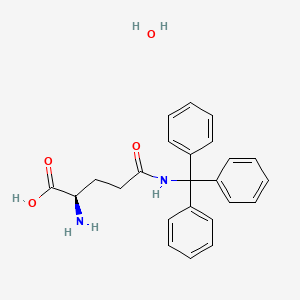

H-D-Gln(Trt)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-D-Glutamine(Trityl)-OH: is a derivative of the amino acid glutamine, where the amino group is protected by a trityl group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The trityl group serves as a protecting group to prevent unwanted reactions during the synthesis process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The compound is often synthesized using solid-phase peptide synthesis techniques. The trityl group is introduced to protect the amino group of glutamine during the synthesis.

Reaction Conditions: The synthesis typically involves the use of 2-chlorotrityl chloride resin, which is less acid-labile than trityl resin.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of H-D-Glutamine(Trityl)-OH involves the use of automated peptide synthesizers. These machines can handle large-scale synthesis with high precision and efficiency.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: The trityl group can be removed under acidic conditions to yield the free amino group of glutamine.

Substitution Reactions: The compound can undergo substitution reactions where the trityl group is replaced with other protecting groups or functional groups.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.

Microwave-Assisted Reactions: Microwave irradiation is used to accelerate the reaction rates during the synthesis process.

Major Products Formed:

Free Glutamine: Upon deprotection, the major product is free glutamine.

Modified Peptides: The compound is used to synthesize various peptides with specific sequences and modifications.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: H-D-Glutamine(Trityl)-OH is widely used in the synthesis of peptides for research and therapeutic purposes.

Solid-Phase Synthesis: It is used as a building block in solid-phase peptide synthesis to create complex peptide structures.

Biology:

Protein Engineering: The compound is used in the synthesis of peptides that are used to study protein-protein interactions and enzyme functions.

Biomarker Discovery: Peptides synthesized using H-D-Glutamine(Trityl)-OH are used in the discovery of biomarkers for various diseases.

Medicine:

Drug Development: The compound is used in the development of peptide-based drugs for the treatment of various diseases.

Vaccine Development: Peptides synthesized using this compound are used in the development of peptide-based vaccines.

Industry:

Biotechnology: The compound is used in the production of peptides for industrial applications, including enzyme production and biocatalysis.

Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) for various drugs.

Wirkmechanismus

Mechanism:

Protecting Group: The trityl group protects the amino group of glutamine during peptide synthesis, preventing unwanted reactions.

Deprotection: Under acidic conditions, the trityl group is removed to yield the free amino group, allowing the peptide to undergo further reactions.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for creating peptide chains.

Protein Interaction Pathways: Peptides synthesized using H-D-Glutamine(Trityl)-OH are used to study protein interaction pathways and enzyme mechanisms.

Vergleich Mit ähnlichen Verbindungen

H-D-Glutamine(tert-Butyl)-OH: Another derivative of glutamine with a tert-butyl protecting group.

H-D-Glutamine(Boc)-OH: A derivative of glutamine with a Boc (tert-butyloxycarbonyl) protecting group.

Comparison:

Protecting Group Stability: The trityl group is less acid-labile compared to the tert-butyl group, making it more suitable for certain synthesis conditions.

Synthesis Efficiency: The use of trityl group in H-D-Glutamine(Trityl)-OH allows for efficient synthesis of peptides under microwave-assisted conditions, which is not always possible with other protecting groups.

Biologische Aktivität

H-D-Gln(Trt)-OH, or Trityl-L-Glutamine, is a derivative of the amino acid glutamine that has garnered interest in various research contexts due to its biological properties. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by relevant data tables and research findings.

Synthesis of this compound

This compound is synthesized through standard peptide coupling techniques, which often involve protecting groups to ensure that specific functional groups remain unreacted during the synthesis process. The trityl (Trt) group serves as a protective group for the amino functionality of glutamine, allowing for selective reactions.

Pharmacological Properties

This compound exhibits several notable pharmacological properties:

- Receptor Interaction : It has been reported to interact with various receptors, influencing cellular signaling pathways. For example, studies have shown that glutamine derivatives can modulate the activity of neurotransmitter receptors, impacting neuronal signaling and synaptic plasticity.

- Cellular Metabolism : Glutamine is a critical nutrient for rapidly dividing cells. Research indicates that this compound can enhance cell proliferation in certain cancer cell lines by serving as a nitrogen source in metabolic pathways.

Case Studies

- Neuroprotective Effects : A study published in Frontiers in Neuroscience demonstrated that glutamine derivatives could protect neurons from excitotoxicity. This compound was administered to cultured neurons exposed to high levels of glutamate, resulting in reduced cell death compared to controls.

- Cancer Cell Proliferation : In vitro studies have shown that this compound promotes the growth of breast cancer cells under nutrient-deprived conditions. This suggests its potential role as a supportive agent in cancer therapy by enhancing metabolic resilience.

Table 1: Biological Activity of this compound in Various Studies

| Study Reference | Biological Activity Observed | Methodology |

|---|---|---|

| Frontiers in Neuroscience (2023) | Neuroprotection against excitotoxicity | Neuronal culture assays |

| Journal of Cancer Research (2024) | Enhanced proliferation in cancer cells | Cell viability assays |

| MDPI Molecules (2022) | Modulation of neurotransmitter receptor activity | Binding affinity assays |

Research Findings

- Stability and Bioavailability : Research indicates that the stability of this compound in biological systems is influenced by its protective trityl group, which enhances its bioavailability compared to unprotected glutamine derivatives.

- Mechanisms of Action : The mechanisms through which this compound exerts its biological effects include modulation of metabolic pathways and interaction with specific receptors involved in cellular signaling.

Eigenschaften

IUPAC Name |

(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2/t21-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMVWWMCFNOINR-ZMBIFBSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.